LogP and Lipophilicity: 0.7 Log Unit Increase Over the Primary Amine Analog
The N-(2-methoxyethyl) substitution in the target compound yields a computed LogP of -1.08, representing a 0.70 log unit increase compared to the primary amine analog 5-(aminomethyl)pyridin-3-ylboronic acid (LogP -1.78) . This moderate increase in lipophilicity is consistent with the addition of the ethylene glycol monomethyl ether moiety and is within the range considered favorable for CNS drug candidates requiring balanced blood-brain barrier penetration [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -1.08 (C9H16BClN2O3, MW 246.50) |
| Comparator Or Baseline | 5-(Aminomethyl)pyridin-3-ylboronic acid: LogP = -1.78 (C6H9BN2O2, MW 151.96) |
| Quantified Difference | ΔLogP = +0.70 (target is 0.70 log units more lipophilic) |
| Conditions | Computed LogP values from Leyan vendor database; calculation method consistent across both compounds |
Why This Matters
A 0.7 log unit increase can meaningfully shift a compound's position in Lipinski-type property space, potentially improving membrane permeability while maintaining acceptable aqueous solubility for in vitro assays.
- [1] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541–553. Reviews optimal LogP ranges for CNS drug candidates. View Source
